Array ( [bid] => 15239651 ) Buy 2-{2-[(4-Methoxy-4-methylpentan-2-yl)amino]ethoxy}ethan-1-ol

2-{2-[(4-Methoxy-4-methylpentan-2-yl)amino]ethoxy}ethan-1-ol

Catalog No.
S15849607
CAS No.
M.F
C11H25NO3
M. Wt
219.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-{2-[(4-Methoxy-4-methylpentan-2-yl)amino]ethoxy}...

Product Name

2-{2-[(4-Methoxy-4-methylpentan-2-yl)amino]ethoxy}ethan-1-ol

IUPAC Name

2-[2-[(4-methoxy-4-methylpentan-2-yl)amino]ethoxy]ethanol

Molecular Formula

C11H25NO3

Molecular Weight

219.32 g/mol

InChI

InChI=1S/C11H25NO3/c1-10(9-11(2,3)14-4)12-5-7-15-8-6-13/h10,12-13H,5-9H2,1-4H3

InChI Key

QRCIPRVLWCZAED-UHFFFAOYSA-N

Canonical SMILES

CC(CC(C)(C)OC)NCCOCCO

The compound 2-{2-[(4-Methoxy-4-methylpentan-2-yl)amino]ethoxy}ethan-1-ol is a complex organic molecule characterized by its unique structure and functional groups. It has a molecular formula of C17H30N2OC_{17}H_{30}N_{2}O and a molecular weight of approximately 278.43 g/mol. This compound features an alkyl chain, an ether group, and an amino functionality, contributing to its potential reactivity and biological activity. The presence of the methoxy and methyl groups enhances its lipophilicity, which may influence its interaction with biological systems.

The reactivity of 2-{2-[(4-Methoxy-4-methylpentan-2-yl)amino]ethoxy}ethan-1-ol can be attributed to its functional groups:

  • Nucleophilic Substitution: The amino group can act as a nucleophile, participating in reactions with electrophiles.
  • Esterification: The hydroxyl group can react with carboxylic acids to form esters.
  • Ether Formation: The presence of the ether group allows for potential reactions with alkyl halides, leading to the formation of more complex ethers.

These reactions can be utilized in synthetic pathways to derive various derivatives or analogs of the compound.

Preliminary studies suggest that compounds similar to 2-{2-[(4-Methoxy-4-methylpentan-2-yl)amino]ethoxy}ethan-1-ol exhibit significant biological activities, including:

  • Antimicrobial Properties: Many alkyl amines and ethers have shown efficacy against various bacterial strains.
  • Cytotoxicity: Certain derivatives have been investigated for their ability to induce apoptosis in cancer cells.
  • Neuroprotective Effects: Some studies indicate potential neuroprotective properties, possibly due to their ability to modulate neurotransmitter systems.

Further research is necessary to elucidate the specific biological mechanisms and therapeutic applications of this compound.

The synthesis of 2-{2-[(4-Methoxy-4-methylpentan-2-yl)amino]ethoxy}ethan-1-ol typically involves several steps:

  • Alkylation of Amines: The initial step may involve the alkylation of a suitable amine with 4-methoxy-4-methylpentan-2-one to introduce the alkyl chain.
  • Ether Formation: The resultant amine can then react with ethylene oxide or a similar reagent to form the ether linkage.
  • Hydroxylation: Finally, hydroxylation reactions may be employed to introduce the terminal alcohol group.

These steps can be optimized based on available reagents and desired purity levels.

The applications of 2-{2-[(4-Methoxy-4-methylpentan-2-yl)amino]ethoxy}ethan-1-ol are diverse, including:

  • Pharmaceutical Development: Due to its potential biological activity, it may serve as a lead compound for drug development targeting microbial infections or cancer.
  • Chemical Intermediates: It can be used as an intermediate in the synthesis of more complex organic molecules.
  • Research Reagents: Its unique structure makes it valuable in biochemical research for studying enzyme interactions or cellular processes.

Interaction studies involving 2-{2-[(4-Methoxy-4-methylpentan-2-yl)amino]ethoxy}ethan-1-ol may focus on:

  • Protein Binding: Investigating how this compound interacts with various proteins could provide insights into its mechanism of action.
  • Receptor Binding Assays: Understanding its affinity for specific receptors can help delineate its pharmacological profile.
  • Metabolic Pathways: Studies on how this compound is metabolized in vivo will aid in understanding its safety and efficacy.

Several compounds share structural similarities with 2-{2-[(4-Methoxy-4-methylpentan-2-yl)amino]ethoxy}ethan-1-ol, which can be compared based on their functional groups and biological activities:

Compound NameMolecular FormulaKey FeaturesBiological Activity
4-Methoxy-4-methylpentan-2-oneC7H14OKetone groupAntimicrobial
4-Acrylamido-4-methylpentanoneC8H15NOAmide functionalityCytotoxic
4-Methoxy-N-(3-methylphenyl)-butanamideC13H19NO3Amide and methoxy groupsAnti-inflammatory

These compounds highlight the unique aspects of 2-{2-[(4-Methoxy-4-methylpentan-2-yl)amino]ethoxy}ethan-1-ol, particularly its combination of amino, ether, and alcohol functionalities, which may confer distinct properties not found in other similar structures.

XLogP3

0.2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

219.18344366 g/mol

Monoisotopic Mass

219.18344366 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-15-2024

Explore Compound Types